molecular formula C10H6F3NO3S B190263 Isoquinolin-5-yl Trifluoromethanesulfonate CAS No. 140202-00-2

Isoquinolin-5-yl Trifluoromethanesulfonate

Cat. No.: B190263
CAS No.: 140202-00-2
M. Wt: 277.22 g/mol
InChI Key: WZHGFLLEWTVYGT-UHFFFAOYSA-N
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Description

Isoquinolin-5-yl Trifluoromethanesulfonate is a chemical compound that has garnered significant interest in the scientific community due to its versatile applications in various fields. This compound is known for its unique structure, which includes an isoquinoline ring substituted with a trifluoromethanesulfonate group. This combination imparts distinct chemical properties that make it valuable in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isoquinolin-5-yl Trifluoromethanesulfonate typically involves the reaction of isoquinoline derivatives with trifluoromethanesulfonic anhydride. This reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product . The process can be catalyzed by various metal catalysts or can proceed without a catalyst, depending on the specific reaction conditions and desired outcomes .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors is also explored to enhance the scalability and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Isoquinolin-5-yl Trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The isoquinoline ring can undergo oxidation and reduction reactions, leading to the formation of different isoquinoline derivatives.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or chromium trioxide.

    Reducing Agents: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the isoquinoline ring .

Scientific Research Applications

Isoquinolin-5-yl Trifluoromethanesulfonate has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Material Science: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Biological Studies: Researchers use this compound to study various biological processes and pathways, particularly those involving isoquinoline derivatives.

Mechanism of Action

The mechanism of action of Isoquinolin-5-yl Trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Isoquinolin-5-yl Trifluoromethanesulfonate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as quinoline derivatives, isoquinoline alkaloids, and other trifluoromethanesulfonate-substituted heterocycles.

    Uniqueness: this compound stands out due to its specific combination of an isoquinoline ring and a trifluoromethanesulfonate group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring high chemical stability and reactivity.

Properties

IUPAC Name

isoquinolin-5-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-3-1-2-7-6-14-5-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHGFLLEWTVYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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